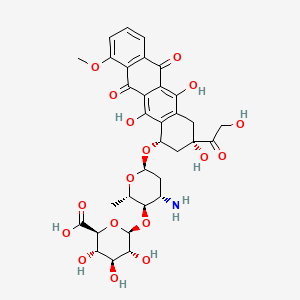

Epirubicin glucuronide

Description

Overview of Anthracycline Biotransformation and the Significance of Conjugation Pathways

Anthracyclines, a class of drugs widely used in cancer therapy, undergo extensive metabolism in the body. drugbank.comnih.gov Their biotransformation is a complex process involving several pathways, primarily occurring in the liver but also in other tissues and cells. drugbank.comnih.gov The main metabolic routes include the reduction of a C-13 keto-group to form alcohol metabolites, the cleavage of the amino sugar moiety to produce aglycones, and conjugation reactions. drugbank.comnih.gov

Conjugation pathways, a type of Phase II metabolic reaction, are crucial for detoxifying drugs and facilitating their excretion. oup.comdrughunter.com These reactions involve the addition of endogenous molecules, such as glucuronic acid, to the drug or its metabolites, which increases their water solubility and allows for easier elimination from the body through bile or urine. oup.complos.org For anthracyclines, these conjugation pathways are significant as they generally lead to the formation of inactive and less toxic compounds. nih.govplos.org

Elucidation of Glucuronidation as a Primary Metabolic Route for Epirubicin (B1671505)

A distinguishing feature of epirubicin's metabolism is the prominent role of glucuronidation. nih.govresearchgate.net This process involves the enzymatic addition of glucuronic acid to the epirubicin molecule, forming epirubicin glucuronide. drugbank.comnih.gov Research has identified this as a major inactivating pathway for the drug. drugbank.comresearchgate.net

Studies using human liver microsomes have been instrumental in clarifying this metabolic route. drugbank.comresearchgate.net These investigations have shown that epirubicin is efficiently converted to its glucuronide conjugate. drugbank.com In fact, epirubicin glucuronide is often the most abundant metabolite of epirubicin found in plasma. fda.gov The enzyme responsible for this specific reaction has been identified as UDP-glucuronosyltransferase 2B7 (UGT2B7). drugbank.comdrugbank.comresearchgate.net The catalytic efficiency of UGT2B7 in forming epirubicin glucuronide is notably high, even more so than for other known substrates of this enzyme, such as morphine. drugbank.com

The formation rate of epirubicin glucuronide can vary significantly among individuals, which may be linked to differences in UGT2B7 expression and activity. nih.govpsu.edu Research has also explored the developmental expression of UGT2B7, showing that its activity and protein levels increase with age, which has implications for epirubicin metabolism in pediatric patients. nih.gov

Comparative Analysis of Epirubicin Glucuronidation with Other Anthracycline Metabolic Profiles

The metabolic profile of epirubicin, particularly its extensive glucuronidation, sets it apart from other clinically important anthracyclines like doxorubicin (B1662922). nih.govresearchgate.net While both drugs share metabolic pathways such as the reduction to their respective alcohol metabolites (epirubicinol and doxorubicinol), glucuronidation is a quantitatively significant pathway unique to epirubicin in humans. nih.govresearchgate.netresearchgate.net

This difference in metabolism is thought to contribute to the differing clinical profiles of these drugs, potentially explaining the comparatively lower cardiotoxicity observed with epirubicin. nih.govresearchgate.netresearchgate.net In contrast to epirubicin, where glucuronides are major metabolites, the metabolism of doxorubicin primarily yields doxorubicinol (B1670906) and various aglycones. researchgate.net

The table below summarizes the key metabolic pathways for epirubicin and doxorubicin, highlighting the central role of glucuronidation for epirubicin.

| Feature | Epirubicin | Doxorubicin |

| Primary Metabolic Pathways | Reduction to epirubicinol (B136383), Glucuronidation , Formation of aglycones. drugbank.comnih.gov | Reduction to doxorubicinol, Formation of aglycones. nih.govresearchgate.net |

| Key Metabolites | Epirubicinol, Epirubicin glucuronide , Epirubicinol glucuronide. nih.govfda.gov | Doxorubicinol, Doxorubicin aglycone. researchgate.net |

| Enzyme for Glucuronidation | UGT2B7. drugbank.comnih.gov | Not a significant pathway. researchgate.net |

Properties

CAS No. |

92137-84-3 |

|---|---|

Molecular Formula |

C33H37NO17 |

Molecular Weight |

719.6 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,6R)-4-amino-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C33H37NO17/c1-10-29(50-32-28(43)26(41)27(42)30(51-32)31(44)45)13(34)6-17(48-10)49-15-8-33(46,16(36)9-35)7-12-19(15)25(40)21-20(23(12)38)22(37)11-4-3-5-14(47-2)18(11)24(21)39/h3-5,10,13,15,17,26-30,32,35,38,40-43,46H,6-9,34H2,1-2H3,(H,44,45)/t10-,13-,15-,17-,26-,27-,28+,29-,30-,32+,33-/m0/s1 |

InChI Key |

PXOMSWXCVZBBIV-PQKSKRJKSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OC6C(C(C(C(O6)C(=O)O)O)O)O |

Origin of Product |

United States |

Preclinical Investigation of Epirubicin Glucuronide Formation and Disposition

In Vitro Models for Studying Epirubicin (B1671505) Glucuronidation

In vitro models are indispensable for the mechanistic study of drug metabolism, offering controlled environments to investigate specific biochemical pathways without the complexities of a whole organism. For epirubicin glucuronidation, these models range from subcellular fractions to engineered cell lines, each providing unique insights into the formation and transport of its glucuronide metabolite.

Application of Human Liver Microsomes (HLMs) for Glucuronidation Assays

Human liver microsomes (HLMs) are vesicles of the endoplasmic reticulum isolated from hepatocytes that contain a high concentration of drug-metabolizing enzymes, including UGTs. They are a standard and widely used tool for studying phase II drug metabolism.

In glucuronidation assays, HLMs are incubated with epirubicin in the presence of the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) under optimized conditions (e.g., pH 7.4, 37°C). researchgate.net The reaction is typically terminated with a solvent like methanol, and the formation of epirubicin glucuronide is quantified using sensitive analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). nih.govmdpi.com

Research using a pool of 47 individual human liver microsomes determined the mean formation rate of epirubicin glucuronide to be 138 ± 37 pmol/min/mg of microsomal protein. researchgate.net The kinetics of this reaction follow the Michaelis-Menten model. nih.gov Further studies have established specific kinetic parameters for this metabolic process, as detailed in the table below. nih.govnih.gov

| Kinetic Parameter | Value | Reference |

|---|---|---|

| Km (Michaelis constant) | 26.2 ± 5.48 µM | nih.govnih.gov |

| Vmax (Maximal reaction velocity) | 2896.6 ± 212.8 AU | nih.gov |

These assays have also been instrumental in identifying the primary enzyme responsible for the reaction. By using selective chemical inhibitors, studies have confirmed that UGT2B7 is the major enzyme involved in the glucuronidation of epirubicin in the human liver. nih.govnih.gov The use of fluconazole (B54011), a known UGT2B7 inhibitor, resulted in a maximal inhibition of 75% with an IC₅₀ value of 770.7 ± 158.1 µM, supporting the predominant role of this specific isoform. nih.govnih.gov

Utilization of Recombinant UGT Enzymes in Heterologous Expression Systems for Isoform-Specific Studies

To unequivocally identify the specific UGT isoform responsible for a metabolic reaction, researchers utilize heterologous expression systems. In these systems, DNA encoding a single UGT enzyme is introduced into a host cell line (e.g., human embryonic kidney cells, HK293) that does not natively express the enzyme, resulting in the production of a specific "recombinant" UGT isoform. researchgate.net

Systematic screening of a panel of commercially available, clinically relevant recombinant human UGT isoforms was performed to identify the enzyme(s) capable of metabolizing epirubicin. researchgate.net The results demonstrated conclusively that only UGT2B7 was able to convert epirubicin to epirubicin glucuronide. researchgate.net Other tested isoforms showed no activity, as summarized in Table 2.

| UGT Isoform | Metabolic Activity towards Epirubicin | Reference |

|---|---|---|

| UGT1A1 | None Detected | researchgate.net |

| UGT1A3 | None Detected | researchgate.net |

| UGT1A4 | None Detected | researchgate.net |

| UGT1A6 | None Detected | researchgate.net |

| UGT1A9 | None Detected | researchgate.net |

| UGT2B7 | Positive | researchgate.net |

| UGT2B15 | None Detected | researchgate.net |

Kinetic studies with recombinant UGT2B7 determined its catalytic efficiency (Vmax/Km) for epirubicin glucuronidation to be 1.4 µl/min/mg. researchgate.net This value was found to be higher than the catalytic efficiency for morphine, another well-known substrate of UGT2B7, indicating that epirubicin is a readily metabolized substrate for this enzyme. researchgate.net Furthermore, studies using HK293 cells expressing two common genetic variants of UGT2B7 found no significant differences in their ability to form epirubicin glucuronide, suggesting this particular polymorphism does not alter the metabolic rate. researchgate.net

Cellular Models for Investigating Epirubicin Glucuronide Formation and Transport

While microsomes and recombinant enzymes are excellent for studying enzymatic activity, they lack the cellular architecture necessary to investigate drug transport. Whole-cell models provide a more integrated system to study the interplay between metabolism and the movement of a drug and its metabolites across cell membranes.

Hepatoma cell lines, such as HepG2, serve as in vitro models of the human liver and are used to study biotransformation in a cellular context. nih.gov For investigating transport, particularly intestinal absorption and efflux, the Caco-2 cell line, derived from human colorectal adenocarcinoma, is widely used. nih.gov When cultured, Caco-2 cells differentiate to form a polarized monolayer that mimics the intestinal barrier, expressing both metabolic enzymes and various drug transporters, such as P-glycoprotein (P-gp), Multidrug Resistance-Associated Protein 2 (MRP2), and Breast Cancer Resistance Protein (BCRP). nih.gov These models can be used to explore not only the intracellular formation of epirubicin glucuronide but also its subsequent efflux from the cell, a critical step in its disposition.

Animal Models in Epirubicin Glucuronidation Research

Animal models are crucial for understanding the pharmacokinetics and disposition of a drug metabolite in a complex, living system. They serve as an essential bridge between in vitro findings and human clinical scenarios.

Physiologically Based Pharmacokinetic (PBPK) Modeling of Epirubicin Glucuronidation

Physiologically based pharmacokinetic (PBPK) modeling is a mathematical technique used to simulate the absorption, distribution, metabolism, and excretion of drugs based on physiological, anatomical, and biochemical information. mdpi.comscienceopen.com This approach allows for the prediction of drug concentrations in various tissues and organs, providing a mechanistic understanding of a drug's pharmacokinetic profile. mdpi.comresearchgate.net

Integration of In Vitro Glucuronidation Kinetic Data into PBPK Frameworks

The foundation of a robust PBPK model lies in its ability to integrate in vitro data to predict in vivo outcomes. mdpi.comdissolutiontech.com For epirubicin, the primary route of metabolism is glucuronidation, predominantly mediated by the enzyme UGT2B7. To build a PBPK model for epirubicin, kinetic parameters of this metabolic process were first determined through in vitro experiments using human liver microsomes. nih.govnih.gov

The kinetics of epirubicin glucuronide formation were found to be best described by a single-enzyme Michaelis-Menten equation. flinders.edu.au Experimental data yielded the Michaelis constant (Km), representing the substrate concentration at which the reaction rate is half of the maximum, and the maximal reaction velocity (Vmax). nih.gov These empirically determined kinetic values were then incorporated as essential input parameters into a full-body PBPK model developed using the Simcyp® software platform to describe the clearance of epirubicin by UGT2B7. nih.govflinders.edu.au The involvement of UGT2B7 as the major enzyme was confirmed by observing significant inhibition of epirubicin glucuronidation in the presence of fluconazole, a selective UGT2B7 inhibitor. nih.gov

Table 1: In Vitro Glucuronidation Kinetic Parameters for Epirubicin

| Parameter | Value | Description |

|---|---|---|

| Km | 26.2 ± 5.48 µM | Michaelis constant, indicating the substrate concentration at half-maximal velocity. nih.gov |

| Vmax | 2896.6 ± 212.8 AU | Maximal reaction velocity for the formation of epirubicin glucuronide. nih.gov |

| Inhibitor IC50 (Fluconazole) | 770.7 ± 158.1 µM | The concentration of the UGT2B7 inhibitor fluconazole required to inhibit 50% of the glucuronidation activity. nih.gov |

Simulation and Prediction of Epirubicin Glucuronide Systemic and Organ Exposure

Once the PBPK model was constructed and validated with the in vitro kinetic data, it was used to simulate the pharmacokinetic profile of epirubicin following intravenous administration. nih.govnih.gov The model was employed to predict epirubicin exposure over 158 hours in a large virtual cohort of 2,000 cancer patients (Sim-Cancer subjects). nih.govflinders.edu.au

This simulation provides detailed predictions of the concentration-time curves for both the parent drug, epirubicin, and by extension, the formation of its metabolite, epirubicin glucuronide, in plasma and various tissues. mdpi.com The primary goal of such simulations is to assess systemic and individual organ exposure to the drug and its metabolites, which is crucial for understanding its efficacy and potential for toxicity. nih.govnih.gov By combining physiological data of a virtual population with the drug-specific in vitro data, PBPK models can forecast the in vivo dynamic processes of drug metabolism and distribution. mdpi.comflinders.edu.au

Sensitivity Analysis to Identify Determinants of Variability in Glucuronide Formation and Clearance

A significant challenge in epirubicin therapy is the marked inter-subject variability in its plasma concentration, even when dosing is standardized by body surface area (BSA). nih.govnih.gov PBPK modeling is a powerful tool to investigate the sources of this variability through sensitivity analysis. open-systems-pharmacology.orgfrontiersin.org Sensitivity analysis identifies which input parameters have the most significant impact on the model's output, such as drug exposure. open-systems-pharmacology.org

A multivariable linear regression analysis was performed on the simulated data from the virtual patient cohort to determine the key drivers of variability in systemic epirubicin exposure. nih.govnih.gov This analysis revealed that differences in hepatic and renal UGT2B7 expression were primary determinants, directly influencing the rate of epirubicin glucuronidation. nih.govnih.gov Other significant factors included plasma albumin concentration, age, BSA, glomerular filtration rate (GFR), hematocrit, and sex. nih.govnih.gov By accounting for these factors, the model could explain 87% of the variability in epirubicin exposure observed in the simulated oncology patient cohort. nih.govnih.gov

Evaluation of Epirubicin Glucuronide as a Metabolite in Prodrug Strategies

Prodrugs are inactive or less active molecules that are converted into the active parent drug in the body, often at a specific target site. researchgate.net Epirubicin glucuronide has been investigated as a stable, non-toxic prodrug that can be selectively activated at tumor sites by the enzyme β-glucuronidase. nih.govnih.gov

Enzymatic Hydrolysis Rates of Epirubicin Glucuronide by Beta-Glucuronidase

The conversion of the epirubicin glucuronide prodrug back to its active cytotoxic form, epirubicin, is achieved through enzymatic hydrolysis by β-glucuronidase. nih.govnih.gov This enzyme cleaves the glucuronic acid moiety from the molecule. covachem.com The rate of this hydrolysis is a critical factor for the efficacy of such a prodrug strategy and can be influenced by several factors, including the source of the enzyme (e.g., bacterial, human), pH, and temperature. sigmaaldrich.comnih.gov

While specific kinetic parameters for the hydrolysis of epirubicin glucuronide were not detailed in the reviewed literature, studies have demonstrated the principle of its activation. nih.govnih.gov In one strategy, an E. coli-derived β-glucuronidase was conjugated to a monoclonal antibody that targets tumor cells. nih.gov This conjugate was able to effectively hydrolyze epirubicin glucuronide at the tumor site, thereby releasing the active drug. nih.gov The efficiency of hydrolysis can vary between different glucuronide conjugates; for instance, hydrolysis of codeine glucuronide is highly dependent on enzyme concentration, whereas temazepam glucuronide hydrolysis is less so. sigmaaldrich.com The successful restoration of cytotoxicity in preclinical models confirms that the hydrolysis of epirubicin glucuronide occurs efficiently under these targeted conditions. nih.gov

Comparative Studies of Epirubicin Glucuronide Stability and Enzymatic Activation

For a prodrug strategy to be successful, the prodrug must be stable in general circulation and only become activated at the target site. nih.gov Comparative studies have shown that epirubicin glucuronide meets these criteria effectively. The prodrug is stable in human blood and is not converted into epirubicin by cancer cells that contain intracellular β-glucuronidase, likely due to its reduced ability to cross cell membranes. nih.gov

The cytotoxic potential of epirubicin is dramatically masked in its glucuronide form. When cancer cells were exposed to both compounds, the parent drug epirubicin was 100 to 1,000 times more toxic than the epirubicin glucuronide prodrug. nih.gov This low cytotoxicity is attributed to a significantly reduced cellular uptake rate of the prodrug compared to the parent compound. nih.gov However, when tumor cells were pre-treated with an antibody-β-glucuronidase conjugate, the subsequent exposure to epirubicin glucuronide resulted in complete restoration of cytotoxicity, demonstrating specific and efficient enzymatic activation at the target. nih.govnih.gov

Table 3: Comparative Properties of Epirubicin vs. Epirubicin Glucuronide Prodrug

| Property | Epirubicin (Parent Drug) | Epirubicin Glucuronide (Prodrug) |

|---|---|---|

| Stability in Blood | Stable. nih.gov | |

| Cytotoxicity (IC50) | 0.003–0.2 µM | > 20 µM |

| Relative Toxicity | 100–1,000 times more toxic than the prodrug. nih.gov | Significantly less toxic than the parent drug. nih.gov |

| Cellular Uptake Rate | 25 pmol / 10⁶ cells / min | 2.7 pmol / 10⁶ cells / min |

| Activation | Active form | Requires hydrolysis by β-glucuronidase to become active. nih.govnih.gov |

Table of Compounds Mentioned

| Compound Name |

|---|

| Epirubicin |

| Epirubicin glucuronide |

| Fluconazole |

| Codeine glucuronide |

Analytical Methodologies for Epirubicin Glucuronide Quantification and Characterization

Chromatographic Techniques for Separation and Detection of Epirubicin (B1671505) Glucuronide

The separation and detection of epirubicin glucuronide, a key metabolite of the anthracycline drug epirubicin, from complex biological matrices necessitate sophisticated analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with various detectors and specialized chromatographic methods like Hydrophilic Interaction Chromatography (HILIC) are pivotal in achieving the required sensitivity and selectivity.

Development and Validation of High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection Methods

HPLC with fluorescence detection (HPLC-FLD) stands as a robust and sensitive method for the quantification of epirubicin and its fluorescent metabolites, including epirubicin glucuronide. The intrinsic fluorescence of the anthracycline ring allows for highly sensitive detection with excitation wavelengths typically set around 470-497 nm and emission wavelengths at 551-580 nm. rug.nlnih.gov

The development of these methods involves careful optimization of the stationary and mobile phases to achieve adequate separation from the parent drug and other metabolites. Common stationary phases include cyanopropyl and various C18 columns. rug.nl Mobile phases are often composed of a buffered aqueous solution (e.g., potassium dihydrogen phosphate (B84403) or a phosphate buffer) and an organic modifier like acetonitrile (B52724). rug.nlnih.gov The pH of the mobile phase is a critical parameter, often adjusted to a slightly acidic value (e.g., pH 4.1-4.3) to ensure consistent retention and peak shape. rug.nlnih.gov

Validation of these HPLC-FLD methods confirms their reliability for pharmacokinetic and clinical studies. Key validation parameters include linearity, sensitivity (limit of detection and quantification), precision, and accuracy. For instance, a validated method demonstrated a limit of detection (LOD) of 0.25 ng/mL and a limit of quantification (LOQ) of 0.5 ng/mL in both plasma and urine, which is sufficient for monitoring therapeutic levels. nih.gov Intra- and inter-assay precision for such methods are generally found to be better than 10.6% and 13.0%, respectively, indicating good reproducibility. rug.nl

HPLC-FLD Method Parameters for Epirubicin and its Metabolites

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Cyanopropyl (25 cm x 4.6 mm, 5 µm) rug.nl | Synergi Hydro-RP nih.gov |

| Mobile Phase | 75.6% 10 mM KH2PO4, 24.4% CH3CN (pH 4.3) rug.nl | 40 mM phosphate buffer, Acetonitrile (69:31, v/v) (pH 4.1) nih.gov |

| Flow Rate | 1.5 ml/min rug.nl | Not Specified |

| Detection (Ex/Em) | 470 nm / 580 nm rug.nl | 497 nm / 557 nm nih.gov |

| Sensitivity (LOD/LOQ) | <0.3 ng/ml (Sensitivity) rug.nl | 0.25 ng/mL / 0.5 ng/mL nih.gov |

| Mean Recovery | 88.3% - 98.92% rug.nl | Not Specified |

| Intra-assay Precision | <10.6% rug.nl | <8.7% (plasma), <9.6% (urine) nih.gov |

| Inter-assay Precision | <13.0% rug.nl | Not Specified |

Application of Liquid Chromatography-Mass Spectrometry (LC-MS) for Precise Quantification and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when used in tandem (LC-MS/MS), offers unparalleled selectivity and sensitivity for the analysis of drug metabolites. This technique is instrumental in the definitive identification and precise quantification of epirubicin glucuronide in complex biological samples. LC-MS/MS allows for the direct measurement of glucuronides without the need for prior deconjugation, which simplifies sample preparation and improves accuracy.

The method involves chromatographic separation, typically on a C18 column, followed by mass spectrometric detection. Using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), metabolites like epirubicin glucuronide can be readily distinguished by their unique fragmentation patterns. Selected reaction monitoring (SRM) mode is employed for quantification, providing high specificity by monitoring a specific precursor-to-product ion transition. This approach has been successfully applied to identify both known and previously unknown epirubicin metabolites in serum samples from clinical trials.

For quantitative analysis, the method is validated for linearity, with high correlation coefficients (R² ≥ 0.998) over a wide concentration range (e.g., 2.5-2000 ng/ml). The sensitivity of LC-MS methods is excellent, with reported LOD and LOQ values for epirubicin in serum being 1.0 ng/ml and 2.5 ng/ml, respectively.

Exploration of Hydrophilic Interaction Chromatography (HILIC) for Epirubicin and its Polar Metabolites

Hydrophilic Interaction Chromatography (HILIC) presents a valuable alternative to traditional reversed-phase liquid chromatography (RPLC) for the separation of polar compounds like epirubicin and its even more polar glucuronide metabolite. HILIC utilizes a polar stationary phase (such as silica) with a mobile phase containing a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of aqueous buffer. This combination facilitates the retention of polar analytes that are often poorly retained in RPLC.

The retention mechanism in HILIC is complex, involving a mixture of partitioning, adsorption, and ion exchange. The choice of organic modifier is critical, with acetonitrile often providing superior separation for epirubicin and its analogues compared to other solvents. The pH and ionic strength of the aqueous portion of the mobile phase also significantly influence the separation. For instance, a mobile phase consisting of acetonitrile and an ammonium (B1175870) formate (B1220265) buffer (e.g., 90/10, v/v at pH 2.9) has been shown to be effective. The use of volatile mobile phases in HILIC makes it highly compatible with mass spectrometric detection, offering a powerful tool for the analysis of polar metabolites.

Sample Preparation and Extraction Methods from Biological Research Matrices

The accurate analysis of epirubicin glucuronide from biological samples such as plasma and tissue homogenates is critically dependent on the efficiency and cleanliness of the sample preparation and extraction procedures.

Optimization of Extraction Procedures for Epirubicin Glucuronide from Plasma and Tissue Homogenates

Two primary strategies are employed for the extraction of epirubicin and its metabolites from plasma: solid-phase extraction (SPE) and liquid-liquid extraction (LLE).

Solid-Phase Extraction (SPE) is a widely used technique that provides clean extracts and high recovery rates. For epirubicin and its metabolites, C18-bonded silica (B1680970) cartridges are commonly used. rug.nl The process involves conditioning the cartridge, loading the plasma sample, washing away interferences, and finally eluting the analytes with an appropriate solvent. One study reported mean recoveries greater than 85% for epirubicin and its glucuronide metabolites from plasma using Sep-Pak C18 cartridges. Another method utilized C8 cartridges, achieving reproducible recoveries of 96 ± 8% for epirubicin. The elution solvent for this C8 method was a mixture of acetonitrile and sodium hydrogen phosphate buffer.

Liquid-Liquid Extraction (LLE) offers a simpler, though sometimes less clean, alternative. A common LLE method for epirubicin involves extracting plasma samples with a mixture of chloroform (B151607) and 2-propanol (e.g., 6:1 or 2:1, v/v). After extraction, the organic phase is separated and evaporated to dryness before the residue is reconstituted for HPLC analysis. Recoveries from plasma using a chloroform:2-propanol mixture have been reported to be around 69.0% for epirubicin and 77.3% for its metabolite, epirubicinol (B136383). rug.nl

For tissue samples, the process begins with homogenization to create a uniform suspension from which the analytes can be extracted, often followed by procedures similar to those used for plasma.

Extraction Methodologies for Epirubicin and its Metabolites from Plasma

| Method | Details | Reported Recovery |

|---|---|---|

| Solid-Phase Extraction (SPE) | C18-bonded silica cartridges (Sep-Pak C18) rug.nl | >85% nih.gov |

| Solid-Phase Extraction (SPE) | C8 Bond-Elut cartridges | 96 ± 8% (for Epirubicin) |

| Liquid-Liquid Extraction (LLE) | Chloroform:2-propanol (6:1, v/v) rug.nl | 69.0% (for Epirubicin) rug.nl |

Methodologies for Enzymatic Deconjugation (e.g., using Beta-Glucuronidase) for Total Glucuronide Assessment

To determine the total concentration of epirubicin that has been metabolized via glucuronidation, an enzymatic hydrolysis step is employed. This process utilizes the enzyme β-glucuronidase to cleave the glucuronic acid moiety from the parent drug, converting the glucuronide metabolite back into its aglycone form (epirubicin or epirubicinol).

Validation Parameters for Analytical Methods of Epirubicin Glucuronide (e.g., Linearity, Reproducibility, Recovery)

The robust quantification and characterization of epirubicin glucuronide, a significant metabolite of the chemotherapeutic agent epirubicin, are critically dependent on the thorough validation of the analytical methods employed. Method validation ensures that the chosen analytical procedure is suitable for its intended purpose, providing reliable and accurate data. While specific validation data for Epirubicin glucuronide are not extensively detailed in publicly available literature, the validation parameters for analytical methods of structurally similar compounds, such as the anthracycline doxorubicin (B1662922) and its metabolites, can provide valuable insights into the expected performance characteristics. The key validation parameters, as stipulated by international guidelines, include linearity, reproducibility, and recovery.

Linearity

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. For the quantification of epirubicin glucuronide, this is typically assessed by preparing a series of calibration standards at different concentrations and analyzing them. The response (e.g., peak area in a chromatogram) is then plotted against the concentration, and a linear regression analysis is performed. An excellent correlation coefficient (r²) value, ideally close to 0.999, indicates a strong linear relationship. dntb.gov.ua

While specific data for Epirubicin glucuronide is limited, a study on the related anthracycline doxorubicin demonstrated linearity for its metabolites over specific concentration ranges in mouse plasma. nih.gov For instance, the standard curves were linear over the range of 0.1–200 ng/mL for doxorubicinol (B1670906) and 0.01–50 ng/mL for doxorubicinone, doxorubicinolone, and 7-deoxydoxorubicinone. nih.gov

Table 1: Representative Linearity Data for Anthracycline Metabolites in Mouse Plasma

| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |

|---|---|---|

| Doxorubicinol | 0.1–200 | >0.99 |

| Doxorubicinone | 0.01–50 | >0.99 |

| Doxorubicinolone | 0.01–50 | >0.99 |

| 7-Deoxydoxorubicinone | 0.01–50 | >0.99 |

Data based on a study of doxorubicin and its metabolites. nih.gov

Reproducibility

Reproducibility, often assessed in terms of precision, measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This can be evaluated at two levels: intra-day precision (repeatability), which assesses the precision over a short period of time with the same operator and equipment, and inter-day precision (intermediate precision), which evaluates the precision over a longer period, potentially with different analysts and equipment. Precision is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). For bioanalytical methods, an RSD of less than 15% is generally considered acceptable.

In the context of epirubicin's metabolites, a study on epirubicinol showed that the within-day and between-day coefficients of variation were less than 10%. nih.gov Similarly, for doxorubicin and its four metabolites, the intra- and inter-day relative standard deviation at four quality control concentrations were reported to be between 0.9–13.6%. nih.gov

Table 2: Representative Intra- and Inter-Day Precision for Anthracycline Metabolites

| Analyte | Concentration Level | Intra-Day RSD (%) | Inter-Day RSD (%) |

|---|---|---|---|

| Doxorubicin Metabolites | Low QC | <15 | <15 |

| Mid QC | <15 | <15 | |

| High QC | <15 | <15 |

Data based on a study of doxorubicin and its metabolites. nih.gov

Recovery

Recovery is the measure of the efficiency of an analytical method's extraction procedure, determined by the proportion of the total amount of an analyte that is successfully removed from the sample matrix and detected. It is a critical parameter in bioanalytical methods, as it indicates the potential for loss of the analyte during sample preparation. Recovery is assessed by comparing the analytical response of an analyte from an extracted sample with the response of a pure standard solution of the same concentration.

For epirubicin and its metabolite epirubicinol, recoveries from plasma were reported to be 69.0% and 77.3%, respectively. nih.gov A study on doxorubicin and its metabolites demonstrated recoveries in mouse plasma ranging from 77.0% to 94.7% for the various metabolites. nih.gov

Table 3: Representative Recovery Data for Anthracycline Metabolites from Mouse Plasma

| Analyte | Recovery (%) |

|---|---|

| Doxorubicin | 81.7–86.4 |

| Doxorubicinol | 84.1–87.9 |

| Doxorubicinone | 77.0–90.4 |

| Doxorubicinolone | 81.6–94.7 |

| 7-Deoxydoxorubicinone | 81.3–87.7 |

Data based on a study of doxorubicin and its metabolites. nih.gov

Role of Epirubicin Glucuronidation in the Differential Pharmacological Profile of Epirubicin

Contribution of Glucuronidation to Epirubicin (B1671505) Systemic Clearance and Elimination Pathways

Glucuronidation is a pivotal Phase II metabolic process that significantly contributes to the systemic clearance and elimination of epirubicin. This pathway involves the conjugation of epirubicin and its primary metabolite, epirubicinol (B136383), with glucuronic acid, a reaction catalyzed predominantly by the enzyme UDP-glucuronosyltransferase 2B7 (UGT2B7). The resulting glucuronide conjugates are more water-soluble than the parent compound, which facilitates their excretion from the body, primarily through the biliary system and to a lesser extent, via urine.

This metabolic route is a major determinant of epirubicin's total plasma clearance, which is approximately 46 L/h/m2. The formation of epirubicin glucuronide is a principal inactivating pathway, transforming the active drug into metabolites with little to no cytotoxic activity. The quantitative importance of this pathway is underscored by findings that the area under the plasma concentration-time curve (AUC) for epirubicin glucuronide can be nearly as high as that of the unchanged drug.

Epirubicin is extensively metabolized in the liver, but metabolism also occurs in other tissues, including red blood cells. The main elimination route is the hepatobiliary system, with about 11-15% of the dose being eliminated as the unchanged drug and its metabolites in the urine. Research using a physiologically based pharmacokinetic (PBPK) model estimated that hepatic and renal glucuronidation by UGT2B7 accounts for a substantial portion of total epirubicin clearance, with mean contributions of 75.3% and 4.3%, respectively. This highlights the central role of glucuronidation in the drug's disposition.

Table 1: Estimated Contribution of Clearance Pathways for Epirubicin

| Clearance Pathway | Mean Contribution | Source |

|---|---|---|

| Hepatic Glucuronidation (via UGT2B7) | 75.3% | |

| Renal Glucuronidation (via UGT2B7) | 4.3% |

Influence of Glucuronidation on Epirubicin Pharmacokinetic Variability in Research Cohorts

Substantial inter-subject variability in epirubicin plasma concentrations has been well-documented, even when dosing is normalized for body surface area (BSA). Glucuronidation is a key driver of this pharmacokinetic variability. The activity of the UGT2B7 enzyme, which is central to epirubicin metabolism, can vary significantly among individuals due to genetic polymorphisms.

One of the most studied polymorphisms is UGT2B7 His268Tyr (also known as UGT2B7*2). Although some in vitro studies showed no impact of this genotype on epirubicin glucuronide formation, clinical research suggests it can influence treatment outcomes. For instance, breast cancer patients with the UGT2B7 268Tyr/Tyr genotype showed a longer invasive disease-free survival after epirubicin-based chemotherapy, suggesting that a potentially lower glucuronidation capacity could lead to higher exposure to the active drug. Conversely, other studies have linked the CC genotype of the UGT2B7 C802T polymorphism to decreased epirubicin clearance in breast cancer patients.

A PBPK model identified hepatic UGT2B7 abundance as the single most important factor influencing epirubicin exposure, explaining 56% of the variability in the drug's AUC in a simulated cancer patient cohort. The model further predicted that a combination of factors, including hepatic and renal UGT2B7 expression, plasma albumin concentration, age, BSA, glomerular filtration rate (GFR), hematocrit, and sex, could explain up to 87% of the variability in epirubicin exposure. This underscores the profound influence of glucuronidation capacity on the pharmacokinetic profile of epirubicin in patient populations.

Table 2: Factors Contributing to Epirubicin Pharmacokinetic Variability

| Factor | Influence on Epirubicin Exposure | Source |

|---|---|---|

| Hepatic UGT2B7 Abundance/Activity | Primary driver of variability; lower activity can increase exposure. | |

| UGT2B7 Genetic Polymorphisms (e.g., His268Tyr) | Associated with differences in treatment outcomes and drug clearance. | |

| Renal UGT2B7 Expression | Contributes to variability in clearance. | |

| Plasma Albumin Concentration | Affects drug distribution and availability for metabolism. |

Glucuronidation as a Key Factor Distinguishing Epirubicin's Disposition from Doxorubicin's

The metabolic disposition of epirubicin is markedly different from that of its parent compound, doxorubicin (B1662922), primarily due to the glucuronidation pathway. This metabolic route is unique to epirubicin among the anthracyclines used in humans; doxorubicin does not undergo this conjugation reaction. While both drugs are metabolized to their 13-dihydro derivatives (epirubicinol and doxorubicinol) and various aglycones, only epirubicin and epirubicinol are further conjugated with glucuronic acid.

This additional and efficient elimination pathway for epirubicin results in significant pharmacokinetic differences between the two drugs. Epirubicin exhibits a higher total plasma clearance and a shorter terminal half-life compared to doxorubicin. A cross-over study directly comparing the two drugs found the plasma clearance of epirubicin to be significantly higher (75.0 L/h vs. 56.8 L/h for doxorubicin). Consequently, at equivalent doses, the systemic exposure (AUC) to doxorubicin is higher than that of epirubicin.

The formation of inactive glucuronide metabolites is considered a detoxication route that contributes to the more efficient and faster elimination of epirubicin. This metabolic difference is also hypothesized to be a reason for the better tolerability profile of epirubicin, particularly its reduced cardiotoxicity, compared to doxorubicin. By shunting the drug toward inactive glucuronides, there is potentially less substrate available for other metabolic pathways that might produce cardiotoxic species.

Table 3: Comparative Pharmacokinetics of Epirubicin and Doxorubicin

| Parameter | Epirubicin | Doxorubicin | Source |

|---|---|---|---|

| Glucuronidation Pathway | Present and significant | Absent | |

| Plasma Clearance | Higher (~75.0 L/h) | Lower (~56.8 L/h) | |

| Terminal Half-life (t½γ) | Shorter (~31.2 h) | Longer (~48.4 h) |

| Primary Metabolites | Epirubicinol, Epirubicin-glucuronide, Epirubicinol-glucuronide, Aglycones | Doxorubicinol (B1670906), Aglycones | |

Impact of Hepatic Function Alterations on Epirubicin Glucuronidation Activity and Exposure in Preclinical Settings

The liver is the principal organ for epirubicin metabolism and elimination, making hepatic function a critical determinant of the drug's pharmacokinetics. Preclinical studies in animal models have demonstrated that hepatic impairment significantly alters epirubicin disposition, leading to increased systemic exposure.

Table 4: Effect of Induced Acute Hepatic Failure on Epirubicin Pharmacokinetics in Rats

| Parameter | Control Rats | Hepatic Failure Rats | Finding | Source |

|---|---|---|---|---|

| Serum Concentration | Normal | Significantly Higher | Reduced clearance due to liver damage. | |

| AUC (0-24h) | Normal | Significantly Higher | Increased systemic exposure. |

| Liver Concentration | Normal | Significantly Lower | Impaired hepatic uptake/retention. | |

Q & A

Q. What analytical methods are recommended for quantifying Epirubicin glucuronide in biological matrices?

Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying Epirubicin glucuronide. To ensure accuracy, chromatographic separation must resolve Epirubicin and its glucuronide to avoid in-source reconversion of the glucuronide to the parent compound during analysis. Stable isotope internal standards (e.g., deuterated analogs) should be used to mitigate matrix effects and variability. Method validation should include sensitivity (limit of quantification <25 ng/mL), specificity, and precision, as demonstrated in ethyl glucuronide studies .

Q. How does Epirubicin concentration influence its glucuronidation kinetics in vitro?

Answer: In vitro incubation assays using hepatocytes or microsomes can quantify glucuronidation kinetics. Subplot A from shows a positive correlation between Epirubicin concentration and glucuronide formation, suggesting Michaelis-Menten kinetics. Experimental design should include multiple Epirubicin concentrations (e.g., 1–100 µM) with triplicate measurements and error bars to assess reproducibility. UDP-glucuronosyltransferase (UGT) cofactors (e.g., UDP-glucuronic acid) must be supplemented to maintain enzymatic activity .

Q. What methodological approaches identify UGT isoforms responsible for Epirubicin glucuronidation?

Answer: Recombinant UGT enzyme assays (e.g., UGT1A1, 1A7, 1A9) can isolate specific isoforms involved. Inhibition studies with UGT-specific inhibitors (e.g., bilirubin for UGT1A1) or siRNA knockdown in hepatocyte models further validate enzyme contributions. For example, SN-38 glucuronidation by UGT1A1 provides a methodological template .

Advanced Research Questions

Q. How do drug transporters like MRP2 affect the pharmacokinetics and tissue distribution of Epirubicin glucuronide?

Answer: MRP2 (ABCC2) mediates biliary excretion of glucuronides. In vitro transport assays using MRP2-overexpressing cell lines (e.g., MDCK-II) or knockout animal models can assess glucuronide efflux. lists Epirubicin as an MRP2 substrate, suggesting that transporter inhibition (e.g., with probenecid) may alter systemic exposure. Pharmacokinetic models should integrate transporter kinetics and hepatic zonation effects .

Q. What are the key challenges in ensuring accurate quantification of Epirubicin glucuronide in clinical studies?

Answer: Key challenges include:

- In-source conversion : Glucuronide degradation during LC-MS/MS analysis, requiring optimized ionization parameters and chromatographic separation .

- Sample stability : Urinary glucuronide is stable at –20°C for ≤4 months, but plasma samples degrade faster, necessitating immediate freezing .

- Co-elution interference : Validate separation using orthogonal methods (e.g., HILIC vs. reverse-phase chromatography) .

Q. How can physiologically based pharmacokinetic (PBPK) models predict inter-individual variability in Epirubicin glucuronide exposure?

Answer: PBPK models (e.g., ) incorporate enzyme kinetics (UGT Km/Vmax), transporter expression (MRP2), and population variability (e.g., genetic polymorphisms in UGT2B7). Sensitivity analyses identify dominant factors (e.g., hepatic blood flow vs. UGT activity). Model validation requires clinical data from diverse cohorts, including patients with hepatic impairment or drug-drug interactions (e.g., fluconazole-mediated UGT inhibition) .

Methodological Notes

- Experimental Design : Use Bayesian analysis () or Markov chain Monte Carlo (MCMC) simulations to resolve conflicting data, such as glucuronide stability vs. reconversion rates.

- Data Contradictions : Address discrepancies (e.g., plasma vs. urinary glucuronide enrichment) by comparing zonation effects in hepatic metabolism (periportal vs. pericentral hepatocyte activity) .

- Statistical Rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare glucuronide formation across experimental groups ().

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.